Cyclohexyl Ramipril Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

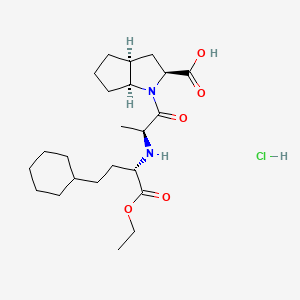

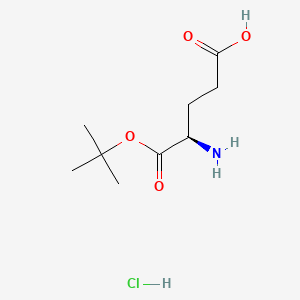

Cyclohexyl Ramipril Hydrochloride is a compound with the molecular formula C23H39ClN2O5 . It is related to Ramipril, which is an angiotensin-converting enzyme (ACE) inhibitor . Ramipril is used alone or together with other medicines to treat high blood pressure (hypertension) .

Synthesis Analysis

The synthesis of Ramipril involves the preparation of ramipril from unprotected (2S,3S,6S)-octahydrocyclopenta [b]pyrrole-2-carboxylic acid . Another method involves the use of phosphomolibdate and tetraphenylborate-ramipril ion-pair complexes . An efficient and cost-effective synthesis of ramipril has also been documented .Molecular Structure Analysis

The molecular structure of Cyclohexyl Ramipril Hydrochloride can be analyzed based on its molecular formula C23H39ClN2O5 . The structure of Ramipril, a related compound, is well-documented .Aplicaciones Científicas De Investigación

Pharmacological Properties and Therapeutic Efficacy

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor with a significant role in the management of cardiovascular diseases. It is a prodrug hydrolyzed after absorption to form Ramiprilat, its active metabolite. The pharmacodynamic properties of Ramipril are similar to those of other ACE inhibitors like Captopril and Enalapril, offering a long elimination half-life that supports once-daily administration.

Cardiovascular Disorders

Ramipril's efficacy in cardiovascular disorders is well-documented, particularly in patients with hypertension or congestive heart failure. It reduces high blood pressure effectively in hypertensive patients across a range of doses, from 2.5 to 20 mg daily. For patients with mild to moderate essential hypertension, Ramipril has shown comparable antihypertensive efficacy to other standard therapeutic agents like Captopril, Enalapril, and Atenolol. Additionally, it has displayed beneficial effects in patients with moderate to severe congestive heart failure, underlining its role in improving cardiovascular health outcomes.

Prevention of Cardiovascular Outcomes

In high-risk patients, Ramipril significantly reduces the risk of myocardial infarction (MI), stroke, and cardiovascular death. This benefit extends across various subgroups, including those with diabetes mellitus, peripheral arterial disease (PAD), renal insufficiency, and women, making Ramipril an important therapy in preventing cardiovascular outcomes in high-risk individuals.

Renal Protection

Beyond its cardiovascular benefits, Ramipril has shown potential in renal protection. It is effective in decreasing urinary albumin excretion in diabetic patients with nephropathy, contributing to its role in managing complications associated with diabetes and hypertension.

Blood Pressure Monitoring

Ambulatory blood pressure monitoring studies have demonstrated that Ramipril controls blood pressure effectively, reducing systolic/diastolic blood pressure throughout a 24-hour period without interfering with normal circadian patterns. This highlights its consistency and effectiveness in blood pressure management.

- Ramipril: A review of its pharmacological properties and therapeutic efficacy in cardiovascular disorders (Todd & Benfield, 1990)

- Ramipril: An updated review of its therapeutic use in essential hypertension and heart failure (Frampton & Peters, 1995)

- Ramipril: A review of its use in preventing cardiovascular outcomes in high-risk patients (Anderson, Perry, & Robinson, 2006)

Propiedades

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O5.ClH/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28;/h15-20,24H,3-14H2,1-2H3,(H,27,28);1H/t15-,17-,18-,19-,20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSZJGRJQYQTJD-IKZVEOHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl Ramipril Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)